5-ethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that features a thiophene ring substituted with an ethyl group and a carboxamide group linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with the thiophene ring.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the carboxylic acid derivative of thiophene with an amine derivative of pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Types of Reactions:
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases are frequently employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole also contain the thiophene nucleus and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as Nicotinamide and Isoniazid share the pyridine moiety and have comparable therapeutic applications.
Uniqueness: 5-ETHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-ethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-12-7-10(9-17-12)13(16)15-8-11-5-3-4-6-14-11/h3-7,9H,2,8H2,1H3,(H,15,16) |
InChI Key |
HNAHFVHGIAKJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.